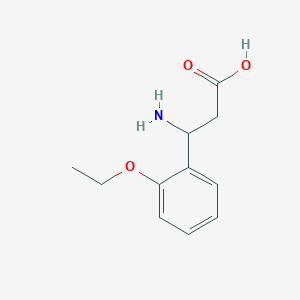

3-Amino-3-(2-ethoxyphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 3-Amino-3-(2-ethoxyphenyl)propanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the addition of a carboxylic acid group to the amine to form the desired product .

化学反応の分析

3-Amino-3-(2-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

科学的研究の応用

Neuroscience

This compound is valuable in studying neurotransmitter systems, particularly glutamate receptors. It aids in understanding neurological disorders by acting as a tool for examining receptor interactions and signaling pathways .

Pharmaceutical Development

3-Amino-3-(2-ethoxyphenyl)propanoic acid is explored for its potential in drug formulation. Its ability to target specific receptors enhances therapeutic efficacy while minimizing side effects. Ongoing research focuses on its role as a precursor in synthesizing pharmaceutical compounds .

Biochemical Research

The compound is used to investigate metabolic pathways and enzyme interactions. It influences cellular processes by modulating enzyme activity and gene expression, providing insights into disease mechanisms .

Analytical Chemistry

In analytical applications, it serves as a standard in chromatographic techniques for quantifying related compounds in complex mixtures, essential for quality control in pharmaceuticals .

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia Cells | 0.13 |

| Mouse TLX5 Lymphoma Cells | 1.5 |

| Human Fibroblast Cells | >100 |

These results highlight selective cytotoxicity, particularly against leukemia cells .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a candidate for new antimicrobial agents .

Cytotoxicity in Cancer Research

A study examined the cytotoxic effects of various amino acid derivatives on human cancer cell lines, revealing that compounds similar to this compound displayed enhanced cytotoxicity compared to standard treatments like 5-fluorouracil .

Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of synthesized compounds based on amino acid conjugates. The results indicated significant antimicrobial activity against multiple strains for those with structures similar to this compound .

作用機序

The mechanism of action of 3-Amino-3-(2-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

類似化合物との比較

3-Amino-3-(2-ethoxyphenyl)propanoic acid can be compared with similar compounds such as:

生物活性

3-Amino-3-(2-ethoxyphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO2 and features an ethoxy group attached to a phenyl ring, contributing to its unique properties. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of 3-amino acids, including this compound. These derivatives were tested against various multidrug-resistant pathogens.

In Vitro Studies

A study evaluated the antimicrobial activity of several derivatives against clinically relevant bacteria and fungi. The results indicated that certain derivatives exhibited significant inhibitory effects against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecalis

- Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae

Minimum Inhibitory Concentration (MIC) Values:

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 1 - 8 |

| E. faecalis | 0.5 - 2 |

| E. coli | 8 - 64 |

| Candida auris | 8 - 64 |

These findings suggest that the compound and its derivatives could serve as a basis for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. In vitro cytotoxicity assays revealed that certain derivatives exhibited promising activity against various cancer cell lines.

Case Studies

- Cytotoxicity Against Human Leukemia Cells :

- A derivative of the compound showed an IC50 value of 0.13±0.06μM, indicating strong cytotoxicity compared to standard chemotherapeutics.

- Mechanism of Action :

- The mechanism was linked to the compound's ability to induce apoptosis in cancer cells, likely through the modulation of cell signaling pathways involved in cell survival and death.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the phenyl ring or amino group can significantly alter its efficacy.

Key Findings from SAR Studies:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition | Enhanced antimicrobial activity |

| Dimethylamino substituent | Loss of activity |

| Ethoxy group presence | Improved solubility and bioavailability |

These findings underscore the importance of structural modifications in optimizing the biological activity of this compound .

Pharmacokinetics and ADME Properties

The pharmacokinetic properties of this compound have been assessed using in silico models. Key parameters include:

- Absorption : High predicted intestinal absorption.

- Distribution : Favorable distribution characteristics with low blood-brain barrier permeability.

- Metabolism : Potential interactions with cytochrome P450 enzymes, indicating possible drug-drug interactions.

These properties suggest that while the compound has therapeutic potential, careful consideration must be given to its pharmacokinetics during drug development .

特性

IUPAC Name |

3-amino-3-(2-ethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWPOXWUXDQVID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396176 |

Source

|

| Record name | 3-amino-3-(2-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299440-58-7 |

Source

|

| Record name | 3-amino-3-(2-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。